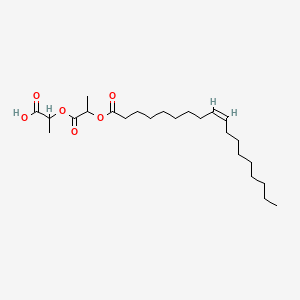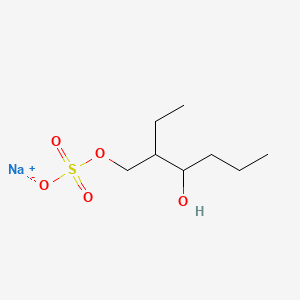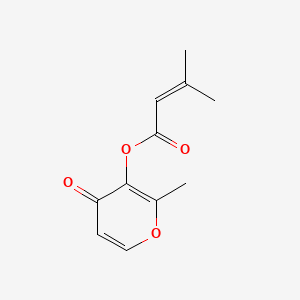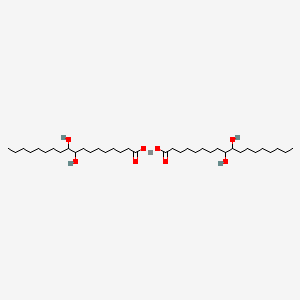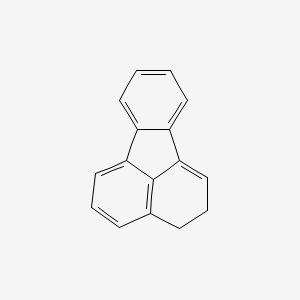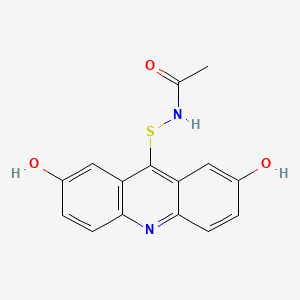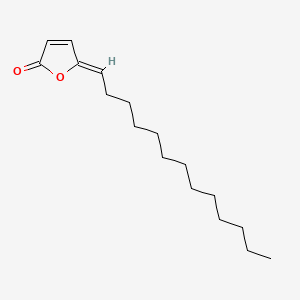
Magnesium bis(2-chloro-5-formylbenzenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium bis(2-chloro-5-formylbenzenesulphonate) is a chemical compound with the molecular formula C14H8Cl2MgO8S2 and a molecular weight of 463.55 g/mol . This compound is known for its unique chemical structure, which includes magnesium coordinated with two 2-chloro-5-formylbenzenesulphonate ligands. It is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium bis(2-chloro-5-formylbenzenesulphonate) typically involves the reaction of magnesium salts with 2-chloro-5-formylbenzenesulphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product . The reaction mixture is then purified through crystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of Magnesium bis(2-chloro-5-formylbenzenesulphonate) follows similar principles but is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous processing techniques are employed to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Magnesium bis(2-chloro-5-formylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
Magnesium bis(2-chloro-5-formylbenzenesulphonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry studies.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Magnesium bis(2-chloro-5-formylbenzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions and form complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
Magnesium bis(2-chloro-5-methylbenzenesulphonate): Similar structure but with a methyl group instead of a formyl group.
Magnesium bis(2-chloro-5-nitrobenzenesulphonate): Contains a nitro group instead of a formyl group.
Magnesium bis(2-chloro-5-hydroxybenzenesulphonate): Features a hydroxyl group in place of the formyl group.
Uniqueness
Magnesium bis(2-chloro-5-formylbenzenesulphonate) is unique due to the presence of the formyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the formyl functionality is essential .
特性
CAS番号 |
85136-02-3 |
|---|---|
分子式 |
C14H8Cl2MgO8S2 |
分子量 |
463.6 g/mol |
IUPAC名 |
magnesium;2-chloro-5-formylbenzenesulfonate |
InChI |
InChI=1S/2C7H5ClO4S.Mg/c2*8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h2*1-4H,(H,10,11,12);/q;;+2/p-2 |
InChIキー |
NTDTWSBPXNKFKD-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


